

ZX782 and its role in cellular pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZX782

Cat. No.: B15542165

[Get Quote](#)

An In-depth Technical Guide on **ZX782** and its Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZX782 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce ferroptosis, a form of regulated cell death, by targeting Glutathione Peroxidase 4 (GPX4) for degradation. This document provides a comprehensive technical overview of **ZX782**, including its mechanism of action, its role in the ferroptosis cellular pathway, and relevant experimental data from related compounds. Due to the novelty of **ZX782**, publicly available quantitative data and specific experimental protocols are limited. Therefore, this guide leverages data from its constituent warhead, ML-210, and other GPX4-targeting PROTACs to provide a thorough understanding of its potential therapeutic application.

Introduction to ZX782

ZX782 is a hydrophobic tag (Hty)-type PROTAC that functions as a ferroptosis inducer.^{[1][2]} It is engineered to specifically target GPX4, a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death. By inducing the degradation of GPX4, **ZX782** leads to an accumulation of lipid reactive oxygen species (ROS), triggering cell death.^{[1][2]} The molecule is composed of three key parts: the GPX4 ligand ML-210, a PROTAC linker (Bromo-PEG2-CH2-Boc), and a hydrophobic adamantane tag.^{[1][2]} Recent research also suggests a potential therapeutic role for **ZX782** in Alzheimer's disease by reducing amyloid plaques and inhibiting microglial cell spread.^[1]

Quantitative Data Summary

Specific quantitative data for **ZX782** is not yet widely available in the public domain. The following tables summarize the data for the GPX4 inhibitor ML-210 (the warhead for **ZX782**) and other experimental GPX4-targeting PROTACs to provide a relevant quantitative context.

Table 1: In Vitro Activity of the GPX4 Inhibitor ML-210

Compound	Target	IC50 / EC50 (nM)	Cell Lines	Assay Type	Reference
ML-210	GPX4	EC50: 30	-	Covalent Inhibition	[3] [4]
ML-210	Mutant RAS	IC50: 71	BJeLR (HRAS G12V)	Cell Viability	
ML-210	Mutant RAS	IC50: 272	BJeH-LT (HRAS G12V)	Cell Viability	
ML-210	Drug-Resistant	IC50: 107	DRD cell line	Cell Viability	[4]

Table 2: In Vitro Activity of Published GPX4-targeting PROTACs

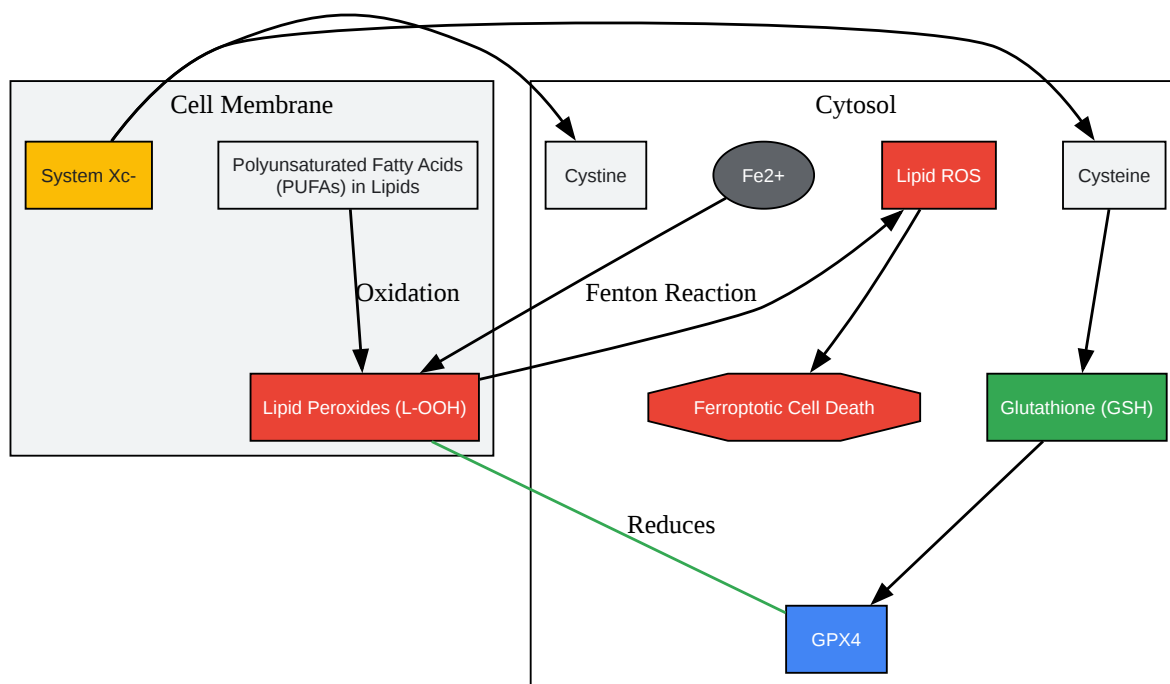
PROTAC	Warhead	E3 Ligase Ligand	DC50 (μM)	IC50 (μM)	Cell Line	Reference
DC-2	ML-210	CRBN	0.03	0.1	HT1080	[5]
5i	ML-210	VHL	0.135	>10	HT1080	
8e	RSL3	CRBN	Not Reported	More potent than RSL3	HT1080	

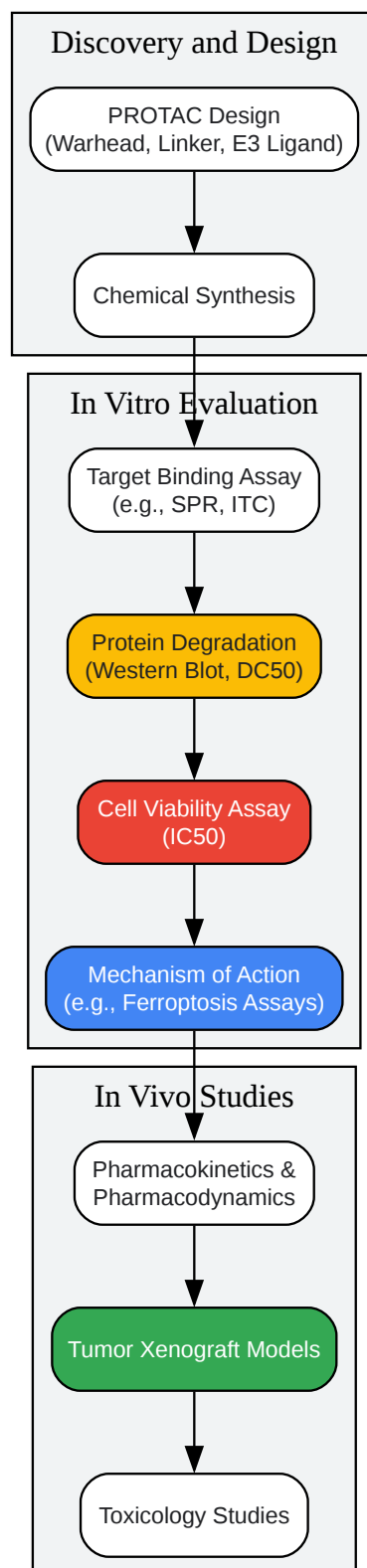
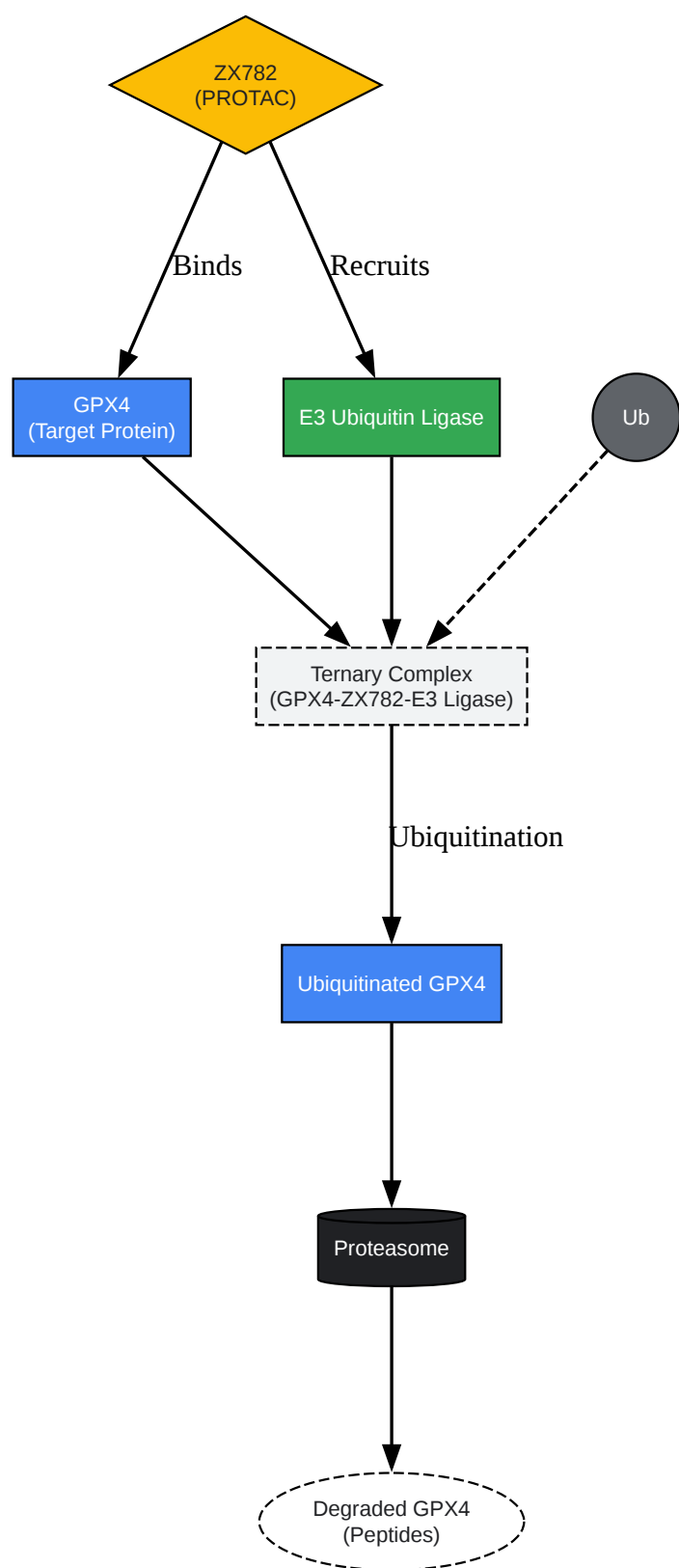
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell growth.

Signaling Pathways

The Ferroptosis Pathway

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. GPX4 is a central regulator of this pathway, acting to reduce lipid hydroperoxides to non-toxic lipid alcohols. Inhibition or degradation of GPX4 leads to an accumulation of lipid ROS and subsequent cell death.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resources.biomol.com [resources.biomol.com]
- 2. ZX703: A Small-Molecule Degradar of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML-210 | CID 49766530 | GPX4 inhibitor | TargetMol [targetmol.com]
- 5. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZX782 and its role in cellular pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542165#zx782-and-its-role-in-cellular-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com